モキシフロキサシンメチルエステル

説明

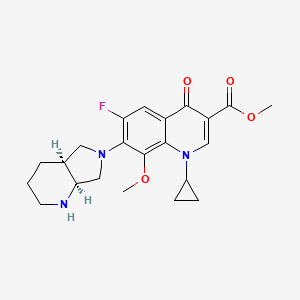

Moxifloxacin Methyl Ester is a derivative of Moxifloxacin, a fluoroquinolone antibiotic. This compound is characterized by its molecular formula C22H26FN3O4 and a molecular weight of 415.46 . Moxifloxacin Methyl Ester is primarily studied for its potential pharmacological properties and its role as an impurity in the synthesis of Moxifloxacin .

科学的研究の応用

抗菌活性

モキシフロキサシンメチルエステル: 誘導体は、細菌の耐性を克服するために合成されました。これらの誘導体は、さまざまなグラム陽性菌およびグラム陰性菌に対して顕著な抗菌活性を示します。 例えば、一部の誘導体は、S. typhi、P. mirabilis、P. aeruginosa、S. flexneri、およびB. subtilisに対して、モキシフロキサシンと比較して、増強された活性を示しました .

抗真菌効力

抗菌特性に加えて、特定のモキシフロキサシンエステル誘導体は、抗真菌活性の改善を示しました。 これらは、F. solaniおよびT. rubrumなどの真菌に対してテストされており、親化合物よりも優れた抗真菌活性を示しています .

酵素阻害

合成されたモキシフロキサシンエステル誘導体は、ウレアーゼや炭酸脱水酵素などの酵素に対する酵素活性についても評価されています。 C2と呼ばれる特定の誘導体は、ウレアーゼ酵素の強力な阻害剤として同定されており、特定の治療用途にとって重要です .

眼科薬物送達

モキシフロキサシンを含む新規な局所インシチュゲルシステムが、眼への浸透と治療性能を向上させるために設計されています。このシステムは、眼感染症の治療のためのモキシフロキサシンのバイオアベイラビリティを改善することを目的としています。 インビボ薬物動態データは、従来の点眼薬と比較して、このゲルシステムからのモキシフロキサシンのバイオアベイラビリティが大幅に向上することを示しています .

薬理学的評価

モキシフロキサシンエステル誘導体の薬理学的評価には、1H NMR、FT-IR、および質量分析などの分光法による構造の特性評価が含まれます。 この評価は、これらの誘導体の特性と潜在的な用途を理解するために不可欠です .

耐性克服

モキシフロキサシンを改変してエステル誘導体を作成することは、耐性を克服するための戦略的なアプローチです。 第3位のカルボン酸基を変化させることにより、これらの誘導体は耐性機構をバイパスし、抗菌活性を維持または強化する可能性があります .

作用機序

Target of Action

Moxifloxacin Methyl Ester, a derivative of Moxifloxacin, primarily targets the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, recombination, and transposition .

Mode of Action

The compound interacts with its targets by inhibiting their activity. The bactericidal action of Moxifloxacin Methyl Ester results from the inhibition of these enzymes . This inhibition prevents the supercoiling of bacterial DNA, thereby inhibiting cell replication .

Biochemical Pathways

The inhibition of topoisomerase II and IV affects the DNA replication and transcription pathways in bacteria . This disruption leads to the cessation of bacterial growth and eventually results in bacterial death

Pharmacokinetics

Moxifloxacin, the parent compound of Moxifloxacin Methyl Ester, is rapidly absorbed in humans with a high bioavailability of approximately 90% . It has a plasma half-life between 11.4–15.2 hours, indicating a once-daily treatment regimen . Moxifloxacin is eliminated via metabolic, renal, and biliary/faecal routes

Result of Action

The inhibition of DNA gyrase and topoisomerase IV by Moxifloxacin Methyl Ester leads to the cessation of bacterial growth and eventually bacterial death . This makes it an effective antibiotic against both Gram-positive and Gram-negative bacteria .

生化学分析

Biochemical Properties

Moxifloxacin Methyl Ester interacts with various enzymes and proteins. It targets the GyrA subunit of DNA gyrase as an initial lethal event . This interaction is crucial in its role as an antibiotic, as it inhibits the growth of susceptible bacteria by inhibiting bacterial DNA topoisomerases .

Cellular Effects

Moxifloxacin Methyl Ester has significant effects on various types of cells and cellular processes. It has enhanced activity in vitro against Gram-positive pathogens and maintains activity against Gram-negative organisms . It influences cell function by inhibiting the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV .

Molecular Mechanism

The mechanism of action of Moxifloxacin Methyl Ester involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level primarily through the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . These enzymes control DNA topology and are vital for chromosome function and replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moxifloxacin Methyl Ester change over time. It has been observed to cause transient hepatotoxicity, with the most serious liver injury occurring in the 7 days continuous administration group . The transient liver injury can be automatically restored over time .

Dosage Effects in Animal Models

In animal models, the effects of Moxifloxacin Methyl Ester vary with different dosages. In rabbit models of meningitis, treatment with Moxifloxacin resulted in a dose-dependent reduction in bacterial density in the CSF . It was equivalent in efficacy to ceftriaxone or vancomycin .

Metabolic Pathways

Moxifloxacin Methyl Ester is involved in several metabolic pathways. It is mainly metabolized to an N-sulphate (M1) and an acyl-glucuronide (M2). Phase II metabolism occurs in humans but no P450 metabolism .

Transport and Distribution

Moxifloxacin Methyl Ester is transported and distributed within cells and tissues. It is rapidly absorbed, the bioavailability is high (approx. 90%) and the plasma half-life is between 11.4–15.2 h depending on the dose given, indicating a once-daily treatment regimen . There is good distribution to saliva, interstitial fluids, and lung tissues .

Subcellular Localization

Given its mechanism of action, it is likely to be localized in the cytoplasm where it can interact with DNA gyrase and topoisomerase IV .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Moxifloxacin Methyl Ester typically involves the esterification of Moxifloxacin. This process can be achieved by reacting Moxifloxacin with methanol in the presence of a suitable catalyst, such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of Moxifloxacin Methyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade methanol and catalysts, with stringent control over reaction conditions to ensure high yield and purity .

化学反応の分析

**Types of Reactions

生物活性

Moxifloxacin Methyl Ester (MME) is a derivative of moxifloxacin, a fluoroquinolone antibiotic. This compound has garnered attention for its significant biological activity, particularly its antibacterial and potential anticancer properties. This article reviews the current understanding of MME's biological activity, including its mechanisms of action, efficacy against various pathogens, and implications for clinical applications.

Moxifloxacin and its derivatives, including MME, primarily exert their antibacterial effects through the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria. The inhibition leads to the stabilization of topoisomerase-DNA complexes, resulting in DNA damage and subsequent bacterial cell death .

Key Mechanisms:

- Inhibition of DNA Gyrase: MME binds to the enzyme, preventing it from relieving torsional strain during DNA replication.

- Topoisomerase IV Inhibition: Similar to gyrase, this enzyme is involved in separating replicated DNA strands. Inhibition disrupts normal cellular processes.

- Potential Anticancer Activity: Some studies suggest that modifications to the moxifloxacin structure may enhance cytotoxicity against cancer cell lines by inducing apoptosis .

Antibacterial Activity

MME exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is comparable to that of moxifloxacin, with some studies indicating enhanced activity due to structural modifications.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of MME against various multidrug-resistant (MDR) strains. The results indicated that MME maintained a rapid bactericidal action similar to moxifloxacin within clinically relevant timeframes (2 hours for E. coli and 4 hours for S. aureus) . Additionally, MME demonstrated low cytotoxicity in vitro, suggesting a favorable safety profile.

Pharmacokinetics and Breakpoints

Pharmacometric modeling has been employed to define susceptibility breakpoints for MME. For instance, a breakpoint for stasis was established at 0.25 mg/L for both E. coli and Staphylococcus aureus, indicating effective concentrations needed to inhibit bacterial growth . This modeling aids in optimizing dosing regimens and understanding resistance development.

Cytotoxicity Against Cancer Cells

Research has shown that MME exhibits significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and glioblastoma (U-87) cells. The compound was found to induce apoptosis effectively, suggesting potential applications in cancer therapy .

特性

IUPAC Name |

methyl 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN3O4/c1-29-21-18-14(20(27)15(22(28)30-2)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25/h8,10,12-13,17,24H,3-7,9,11H2,1-2H3/t12-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKHHABNOWGLMO-YVEFUNNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733210 | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721970-35-0 | |

| Record name | Moxifloxacin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0721970350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOXIFLOXACIN METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/222ZHG2RNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。